Desethylcarbamoyl Cabergoline-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

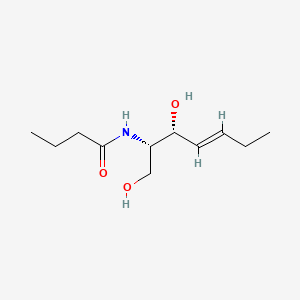

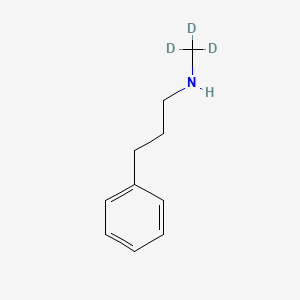

Desethylcarbamoyl Cabergoline-d5 is a deuterated analog of Desethylcarbamoyl Cabergoline, which is a metabolite of Cabergoline. Cabergoline is an ergot derivative and a potent dopamine receptor agonist, primarily used in the treatment of hyperprolactinemic disorders and Parkinsonian Syndrome . This compound is often used in proteomics research and analytical studies due to its stable isotope labeling .

Aplicaciones Científicas De Investigación

Desethylcarbamoyl Cabergoline-d5 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Cabergoline and its metabolites.

Biology: Employed in studies involving dopamine receptor interactions and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating hyperprolactinemic disorders and Parkinsonian Syndrome.

Mecanismo De Acción

Target of Action

Desethylcarbamoyl Cabergoline-d5, a labeled metabolite of Cabergoline, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and reward .

Mode of Action

This compound acts as an agonist at dopamine D1 and D2 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that is naturally produced in the body . The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The activation of dopamine D1 and D2 receptors by this compound affects several biochemical pathways. The most significant is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations . This, in turn, blocks the IP3-dependent release of Ca2+ from intracellular stores . The overall effect is a modulation of neuronal signaling and neurotransmission.

Result of Action

The activation of dopamine D1 and D2 receptors by this compound leads to a variety of molecular and cellular effects. These include the modulation of neuronal signaling and neurotransmission, which can influence various brain functions such as motor control, cognition, and reward .

Safety and Hazards

Desethylcarbamoyl Cabergoline-d5 is not classified as a hazardous compound . In case of exposure, the recommended first aid measures include relocating to fresh air in case of inhalation, rinsing skin thoroughly with water in case of skin contact, flushing eyes with water in case of eye contact, and seeking medical attention in case of ingestion .

Análisis Bioquímico

Biochemical Properties

Desethylcarbamoyl Cabergoline-d5 interacts with D1 and D2 dopamine receptors in rat striatum . These interactions are crucial for its role in biochemical reactions. The nature of these interactions is primarily through binding to these receptors, which are proteins .

Cellular Effects

It is known that Cabergoline, the parent compound, acts as a potent agonist of D2, D3, and 5-HT2B receptors . It inhibits H2O2-induced neuronal cell death in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with D1 and D2 dopamine receptors . These interactions can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Cabergoline, the parent compound, has been shown to have a rapid effect on weight and BMI, with significant changes noticeable as early as 6 months and persisting for at least 12 months .

Dosage Effects in Animal Models

Cabergoline, the parent compound, has demonstrated neuroprotective effects in animal models .

Metabolic Pathways

Cabergoline, the parent compound, is known to target multiple pathways to inhibit PRL secretion .

Transport and Distribution

Cabergoline, the parent compound, is extensively distributed into body tissues, including the brain .

Subcellular Localization

D2 receptors, which this compound interacts with, have been found in various subcellular compartments .

Métodos De Preparación

The synthesis of Desethylcarbamoyl Cabergoline-d5 involves several steps, starting from the precursor Cabergoline. The process typically includes the following steps:

Protection of the Indole Nitrogen: The indole nitrogen of the carboxamide is protected using a suitable protecting group.

Deuteration: Introduction of deuterium atoms at specific positions in the molecule.

Deprotection: Removal of the protecting group to yield the final product.

Industrial production methods for this compound are similar to those used for Cabergoline, with additional steps for deuteration. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) and reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Análisis De Reacciones Químicas

Desethylcarbamoyl Cabergoline-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Substitution reactions can occur at the indole nitrogen or other reactive sites.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs .

Comparación Con Compuestos Similares

Desethylcarbamoyl Cabergoline-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Cabergoline: The parent compound, used primarily for its dopamine agonist properties.

Dimethyl Cabergoline: A derivative with additional methyl groups.

Cabergoline N-Oxide: An oxidized form of Cabergoline.

Dihydro Cabergoline: A reduced form of Cabergoline.

These compounds share similar dopamine receptor agonist properties but differ in their chemical structure and specific applications.

Propiedades

IUPAC Name |

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTHJEHDIBAMMM-MQWWPDKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NCCCN(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

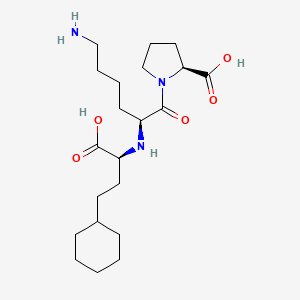

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)

![D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-](/img/structure/B565386.png)

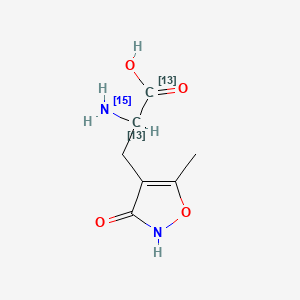

![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)